molecular formula C16H18F2N2O2 B2379626 N-[(3,5-Difluorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361745-03-9

N-[(3,5-Difluorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No.: B2379626
CAS No.: 2361745-03-9
M. Wt: 308.329
InChI Key: BAVISUSRPXSTDV-UHFFFAOYSA-N
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Description

N-[(3,5-Difluorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a difluorophenyl group, a piperidine ring, and a prop-2-enoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-Difluorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide typically involves multiple steps. One common approach is to start with the difluorophenyl precursor, which undergoes a series of reactions to introduce the piperidine and prop-2-enoyl groups. Key steps may include:

    Formation of the difluorophenyl intermediate: This can be achieved through halogenation or other functionalization reactions.

    Introduction of the piperidine ring: This step often involves nucleophilic substitution or cyclization reactions.

    Attachment of the prop-2-enoyl group: This can be done through acylation or related reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This often includes the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-Difluorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(3,5-Difluorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.

    Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(3,5-Difluorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the piperidine ring may contribute to the overall stability of the compound. The prop-2-enoyl group can participate in covalent bonding with target molecules, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,5-Difluorophenyl)methyl]-1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide
  • N-[(3,5-Difluorophenyl)methyl]-1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide

Uniqueness

N-[(3,5-Difluorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N2O2/c1-2-15(21)20-5-3-12(4-6-20)16(22)19-10-11-7-13(17)9-14(18)8-11/h2,7-9,12H,1,3-6,10H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAVISUSRPXSTDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)NCC2=CC(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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